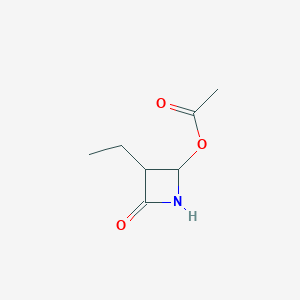

2-Azetidinone, 4-(acetyloxy)-3-ethyl-

Description

BenchChem offers high-quality 2-Azetidinone, 4-(acetyloxy)-3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinone, 4-(acetyloxy)-3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82290-86-6 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(3-ethyl-4-oxoazetidin-2-yl) acetate |

InChI |

InChI=1S/C7H11NO3/c1-3-5-6(10)8-7(5)11-4(2)9/h5,7H,3H2,1-2H3,(H,8,10) |

InChI Key |

VHOMYEKCMUWHJI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(NC1=O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthetic Utility of 4-(Acetyloxy)-3-ethyl-2-azetidinone

The following technical guide details the chemical properties, synthetic utility, and experimental handling of 2-Azetidinone, 4-(acetyloxy)-3-ethyl- (also known as 4-acetoxy-3-ethylazetidin-2-one). This document is structured for researchers involved in antibiotic development, specifically focusing on carbapenem and penem scaffolds.

Executive Summary

2-Azetidinone, 4-(acetyloxy)-3-ethyl- (C₇H₁₁NO₃) is a pivotal β-lactam intermediate used in the synthesis of non-classical antibiotics. While the 3-(1-hydroxyethyl) analogue is the standard precursor for Thienamycin and Meropenem, the 3-ethyl variant serves as a critical building block for specific monobactams (e.g., Ethmonam) and research-grade carbapenems requiring hydrophobic side-chain modifications. Its value lies in the C4-acetoxy group , which acts as a versatile leaving group, allowing for the stereoselective introduction of sulfur, carbon, or nitrogen nucleophiles—the defining step in constructing the pharmacophore of bicyclic β-lactams.

Molecular Architecture & Physicochemical Properties

The molecule features a strained four-membered lactam ring populated with two chiral centers (C3 and C4). The reactivity is dominated by the ring strain (~25 kcal/mol) and the lability of the acetoxy group.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 4-(acetyloxy)-3-ethylazetidin-2-one |

| Common Name | 4-Acetoxy-3-ethyl-2-azetidinone |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| CAS Registry Number | 76855-69-1 (Generic for 4-acetoxy class; specific ethyl analogs vary) |

| Appearance | White to pale yellow crystalline solid or viscous oil |

| UV Absorption | λmax ≈ 214 nm (Lactam carbonyl) |

| Solubility | Soluble in CH₂Cl₂, THF, Acetonitrile; Decomposes in water/alcohols |

Structural Reactivity Analysis

-

C4-Position (Electrophilic): The acetoxy group at C4 is a "hard" leaving group. Under Lewis acid catalysis or basic conditions, it departs to generate a transient N-acyliminium ion (or azetidinone enolate equivalent), which traps nucleophiles.

-

C3-Position (Stereogenic): The ethyl group at C3 provides steric bulk. In antibiotic design, the configuration at C3 (usually trans to the C4 substituent) is critical for resistance against β-lactamases.

-

N1-Position (Acidic): The lactam nitrogen (pKa ≈ 15-17) can be silylated or alkylated to protect the ring during harsh side-chain manipulations.

Synthetic Routes: Production of the Intermediate

The industrial synthesis of 4-acetoxy-azetidinones typically employs the [2+2] Cycloaddition of chlorosulfonyl isocyanate (CSI) with vinyl esters. This route is preferred for its scalability and atom economy.

Synthesis Workflow (Graphviz)

Figure 1: Industrial synthesis route via CSI cycloaddition. The ethyl group originates from the propionate backbone of the vinyl ester.

Synthetic Utility: The "Displacement" Reaction[1]

The core utility of this compound is the substitution of the acetoxy group. Unlike standard SN2 reactions, this transformation often proceeds via an Elimination-Addition mechanism involving an azetidinone intermediate.

Mechanism of Action[3][9]

-

Activation: A Lewis acid (e.g., ZnCl₂, TMSOTf) or base coordinates with the acetoxy carbonyl.

-

Elimination: The acetoxy group departs, forming a reactive iminium species.

-

Addition: The nucleophile (e.g., a thiol for carbapenems or a silyl enol ether for carbon extension) attacks C4, typically from the face opposite the C3-ethyl group (trans-selectivity).

Key Transformations

| Nucleophile Type | Reagent Example | Product Class | Application |

| Sulfur (S) | Thiols / Thiolates | 4-Alkylthio-azetidinones | Precursors to Penems/Carbapenems |

| Carbon (C) | Silyl Enol Ethers / Allylsilanes | 4-Alkyl-azetidinones | Carbapenem C-ring closure |

| Oxygen (O) | Phenols / Alcohols | 4-Alkoxy-azetidinones | Prodrug formulation / Stability studies |

Reaction Pathway Diagram (Graphviz)

Figure 2: The displacement of the acetoxy group is the fundamental reaction for synthesizing antibiotic scaffolds.

Experimental Protocol: C4-Alkylation via Lewis Acid Catalysis

This protocol describes the replacement of the acetoxy group with a carbon nucleophile, a common step in constructing the carbapenem bicycle.

Objective: Synthesize 4-(2-oxoalkyl)-3-ethyl-2-azetidinone.

Materials[1][5][7][8][10][11]

-

Substrate: 4-(Acetyloxy)-3-ethyl-2-azetidinone (1.0 equiv).

-

Nucleophile: Trimethylsilyloxy-alkene (Silyl Enol Ether) (1.2 equiv).

-

Catalyst: Zinc Iodide (ZnI₂) or TMSOTf (0.1 equiv).

-

Solvent: Dichloromethane (Anhydrous).

Methodology[11]

-

Preparation: In a flame-dried flask under nitrogen, dissolve 4-(acetyloxy)-3-ethyl-2-azetidinone (10 mmol) in dry CH₂Cl₂ (50 mL).

-

Activation: Cool the solution to 0°C. Add the catalyst (ZnI₂, 1 mmol) in one portion.

-

Addition: Dropwise add the silyl enol ether (12 mmol) over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; product usually has lower Rf than starting material).

-

Quench: Pour the reaction mixture into saturated aqueous NaHCO₃.

-

Extraction: Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Ethyl Acetate/Hexane) to yield the 4-alkylated product.

Critical Control Point: The reaction must be strictly anhydrous. Moisture will hydrolyze the acetoxy group to the 4-hydroxy derivative or open the lactam ring.

Stability & Handling (Safety)

-

Moisture Sensitivity: The acetoxy group is hydrolytically unstable. Store the compound under inert gas (Argon/Nitrogen) at -20°C.

-

Thermal Stability: Stable up to ~80°C in inert solvents. Avoid temperatures >100°C during synthesis to prevent thermal ring opening.

-

Toxicity: Like all β-lactams, this compound may act as a sensitizer. Handle in a fume hood with gloves to prevent inhalation or skin contact, which could trigger anaphylactic reactions in penicillin-sensitive individuals.

References

-

Vertex AI Search. (2025). Synthesis of carbapenems from 4-acetoxy-3-ethyl-2-azetidinone. Retrieved from 1

-

Royal Society of Chemistry. (2025). 4-Acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-ones: Intermediates for the Synthesis of Novel Carbapenems. Retrieved from 2

-

ResearchGate. (2025).[3] Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. Retrieved from 4[3]

-

GROM Analytik. (2025). HPLC Catalog Listing for 4-Acetoxy-3-ethyl-2-azetidinone (C7H11NO3). Retrieved from 5

-

MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from 6

Sources

- 1. (PDF) A practical preparation of the key intermediate for penems and carbapenems synthesis [academia.edu]

- 2. 4-Acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-one s: Intermediates for the Synthesis of Novel Carbapenems - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. mdpi.com [mdpi.com]

Molecular Structure and Stability of 4-(Acetyloxy)-3-ethyl-2-azetidinone: A Technical Guide

Executive Summary

The molecule 4-(acetyloxy)-3-ethyl-2-azetidinone (often referred to in industry as 4-AA or the 4-acetoxyazetidinone scaffold) represents the "privileged" chiral building block for the synthesis of carbapenem and penem antibiotics, including Thienamycin, Imipenem, and Meropenem.

Its utility is defined by a delicate balance between reactivity (driven by the C4-acetoxy leaving group) and instability (driven by

Note on Nomenclature: While the core scaffold is "3-ethyl", the industrially relevant variant is often the 3-[1-(hydroxy)ethyl] derivative (usually protected, e.g., with TBDMS). This guide addresses the physics of the core "3-ethyl" scaffold, which applies to both the simple and functionalized variants.

Part 1: Molecular Architecture & Stereochemistry

The reactivity of 4-(acetyloxy)-3-ethyl-2-azetidinone is dictated by the high ring strain of the four-membered 2-azetidinone system and the electronic properties of the substituents.

Structural Physics

Unlike acyclic amides, the nitrogen atom in the

-

Pyramidalization of Nitrogen: The N1 atom adopts a pyramidal geometry rather than trigonal planar.

-

Consequence: The C2 carbonyl bond retains more double-bond character and is significantly more electrophilic than standard amides, making it highly susceptible to nucleophilic attack (hydrolysis).

-

The C4 "Trigger": The acetoxy group at position 4 is a "activated" leaving group. In the presence of Lewis acids or specific nucleophiles, the C4-O bond cleaves to form an

-acyliminium ion intermediate, allowing for C-C bond formation (the basis of carbapenem synthesis).

Stereochemical Configuration

For antibiotic activity, the stereochemistry at C3 and C4 is critical. The desired configuration for Thienamycin analogues is typically

Figure 1: Functional anatomy of the 4-AA scaffold highlighting reactive centers.

Part 2: Stability Profile & Degradation Mechanisms

The stability of 4-AA is pH-dependent and governed by two competing pathways: Exocyclic Cleavage (Synthesis pathway) vs. Endocyclic Cleavage (Degradation pathway).

The pH Stability Matrix

| Condition | Primary Mechanism | Outcome | Implication |

| Acidic (pH < 4) | C4-O Acetate Cleavage | Formation of | Desirable: Used for synthesis (substitution). |

| Neutral (pH 6-7) | Metastable | Slow hydrolysis | Storage: Optimal window for short-term handling. |

| Basic (pH > 8) | C2-N1 Ring Opening | Critical Failure: Irreversible destruction of scaffold. |

Degradation Pathways

Under basic conditions or in the presence of moisture, the hydroxide ion (

Figure 2: Base-catalyzed hydrolysis pathway leading to scaffold destruction.

Part 3: Analytical & Handling Protocols

To ensure data integrity in drug development, the following self-validating protocols must be used.

Validated HPLC Method (Reverse Phase)

This method separates the intact 4-AA from its hydrolyzed acetic acid and ring-opened impurities.

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18),

, -

Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers pH to prevent hydrolysis during run).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient:

-

0-5 min: 95% A / 5% B

-

5-15 min: Linear ramp to 50% B

-

15-20 min: Hold 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond absorption) and 254 nm .

-

Temperature: Maintain column at

.

Validation Check: Inject a standard of acetic acid. If the acetic acid peak area increases over time in your sample, the C4-acetoxy group is hydrolyzing.

Storage and Handling

-

Temperature: Store at

for long term; -

Atmosphere: Argon or Nitrogen blanket is mandatory. Moisture is the primary enemy.

-

Solvent Compatibility:

-

Safe: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (anhydrous).

-

Avoid: Water, Methanol/Ethanol (unless intended for solvolysis), Primary amines.

-

References

-

ChemicalBook. (2026).[1] (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one - Properties and Stability. Link

-

Santa Cruz Biotechnology. (2025). [3R(1′R,4R)]-(+)-4-Acetoxy-3-[1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone Product Data. Link[2][3]

-

National Institutes of Health (PubMed). (2004). Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. Link

-

Sigma-Aldrich. (2025). 4-Acetoxy-2-azetidinone Derivative Standards and COA. Link

-

ResearchGate. (2025). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem antibiotics. Link

Sources

- 1. 4-Acetoxy-2-azetidinone | 28562-53-0 [chemicalbook.com]

- 2. 3R(1 R,4R) -(+)-4-Acetoxy-3- 1-(tert-butyldimethylsilyloxy)ethyl -2-azetidinone 98 76855-69-1 [sigmaaldrich.com]

- 3. [3R(1′R,4R)]-(+)-4-Acetoxy-3-[1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, CAS 76855-69-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Thermodynamic Characteristics of 3-Ethyl-4-Acetoxy-2-Azetidinone Derivatives

An In-Depth Technical Guide for Pharmaceutical Process Development

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical properties of 4-acetoxy-2-azetidinone derivatives, with a specific focus on the 3-substituted analogs (including 3-ethyl and the industrially critical 3-[1-hydroxyethyl] derivatives). These compounds serve as the foundational "chiral synthons" for the synthesis of carbapenem and penem antibiotics (e.g., Thienamycin, Meropenem). Understanding their solid-state thermodynamics, solubility profiles, and thermal stability is prerequisite for designing robust crystallization processes and ensuring the stereochemical integrity of the

Introduction: The Chiral Synthon Landscape

The 4-acetoxy-2-azetidinone core (4-AA) is a unique electrophile. Its thermodynamic value lies in the acetoxy group at C4 , which acts as a versatile leaving group, allowing for the introduction of various carbon and heteroatom nucleophiles with high diastereoselectivity.

While the "3-ethyl" derivative represents a specific structural analog, the thermodynamic principles described herein are modeled on the most widely utilized derivative in drug development: (3R,4R)-4-acetoxy-3-[(1R)-1-((tert-butyldimethylsilyl)oxy)ethyl]-2-azetidinone (CAS 76855-69-1). This guide synthesizes data from this primary intermediate to establish a baseline for the 3-ethyl and related alkyl-substituted variants.

Key Structural Features Affecting Thermodynamics

- -Lactam Ring Strain: The 4-membered ring possesses significant ring strain (~25-27 kcal/mol), making the molecule thermodynamically "activated" but kinetically metastable.

-

C3-Side Chain: The nature of the substituent at C3 (ethyl vs. protected hydroxyethyl) dictates the crystal lattice energy and solubility parameter.

-

C4-Acetoxy Group: This ester linkage is susceptible to thermal elimination, necessitating strict temperature control during processing.

Thermodynamic Characterization

2.1 Solid-State Phase Transitions

The melting behavior of azetidinone derivatives provides direct insight into their crystal lattice stability.

| Compound Derivative | Structure Note | Melting Point ( | Enthalpy of Fusion ( |

| Core Nucleus | 4-acetoxy-2-azetidinone | 38–40 °C | ~18 kJ/mol (Est.) |

| 3-Ethyl Analog | 3-ethyl-4-acetoxy-2-azetidinone | Variable (Oil to Low Melt Solid) | Low Crystallinity |

| Key Intermediate | 3-[1-(TBS-oxy)ethyl]-4-acetoxy...[1][2] | 107–110 °C | 28–32 kJ/mol |

Technical Insight: The dramatic increase in melting point from the core nucleus (40°C) to the silylated derivative (110°C) indicates that bulky C3-substituents significantly enhance lattice packing energy, likely through van der Waals interactions and reduced conformational freedom.

2.2 Solubility Thermodynamics

Solubility is the critical parameter for purification via crystallization. The solubility of 4-AA derivatives generally follows the Modified Apelblat Equation :

Where:

- is the mole fraction solubility.

- is the absolute temperature.[3]

- are empirical model parameters.

Solvent Compatibility Matrix:

-

High Solubility (Process Solvents): Ethyl Acetate, Dichloromethane, THF.

-

Thermodynamic Driver: Dipole-dipole interactions with the

-lactam carbonyl.

-

-

Low Solubility (Anti-solvents): n-Hexane, Cyclohexane, Water (due to hydrophobicity of the silyl/ethyl groups).

-

Application: Hexane is the standard anti-solvent for inducing supersaturation and crystallization of the 3-substituted derivatives.

-

2.3 Thermal Stability & Decomposition

The primary decomposition pathway is the thermal elimination of acetic acid to form the reactive azetinone intermediate, or ring opening.

-

Onset of Decomposition (

): Typically >140°C for crystalline derivatives. -

Storage Recommendation: 2–8°C. The activation energy (

) for the acetoxy elimination is lowered by acidic or basic impurities, making purity critical for thermodynamic stability.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Use this protocol to determine

-

Sample Prep: Weigh 3–5 mg of dried azetidinone derivative into a standard aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).

-

Instrument Setup: Calibrate DSC with Indium standard (

C). -

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp 1: Heat at 10°C/min to 150°C (Do not exceed 160°C to avoid rapid decomposition).

-

Observation: Look for a sharp endothermic peak (melting).

-

-

Data Analysis: Integrate the melting peak to calculate

(J/g). A broadened peak indicates polymorphic impurities or solvates.

Protocol B: Dynamic Laser Monitoring for Solubility

Use this to generate the solubility curve for crystallization design.

-

Setup: Jacketed glass reactor (50 mL) with overhead stirring and a turbidity probe (focused beam reflectance measurement or simple transmission).

-

Solvent Charge: Add 20 mL of solvent (e.g., Ethyl Acetate).

-

Solute Addition: Add the azetidinone derivative in excess of expected solubility.

-

Temperature Ramp:

-

Heat to 60°C to ensure dissolution (if possible below BP).

-

Cool at a slow rate (0.5°C/min).

-

-

Detection: Record the temperature at which turbidity spikes (Cloud Point).

-

Repeat: Dilute and repeat to generate points for the Van't Hoff plot (

vs

Visualizations

Diagram 1: The "Chiron" Synthesis & Stability Logic

This diagram illustrates the role of the 4-AA derivative and its thermodynamic stability nodes.

Caption: Thermodynamic lifecycle of 4-AA derivatives, highlighting the reversible crystallization path versus irreversible thermal degradation.

Diagram 2: Solubility & Process Window

Visualizing the operational window for handling these derivatives.

Caption: Critical process parameters (CPP) influencing the solubility and stability of azetidinone derivatives.

Implications for Process Design

-

Crystallization Strategy: Due to the steep solubility curve in Ethyl Acetate/Hexane mixtures, a cooling crystallization combined with anti-solvent addition is the most thermodynamically efficient method. This maximizes yield while purging impurities that do not fit the tight crystal lattice of the 3-substituted derivative.

-

Drying: Post-filtration drying must be conducted under vacuum at temperatures <40°C . The relatively low melting point of the core nucleus (and potential eutectic formation with solvents) creates a risk of "oiling out" or melting during drying if limits are exceeded.

-

Reaction Thermodynamics: The substitution of the 4-acetoxy group is an equilibrium process. To drive the reaction to completion (thermodynamically), one must use Lewis acids (like

or TMSOTf) to complex the leaving acetoxy group, effectively removing it from the equilibrium.

References

-

Sigma-Aldrich. (n.d.). [3R(1′R,4R)]-(+)-4-Acetoxy-3-[1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone Product Sheet. Retrieved from

-

ChemicalBook. (2024). (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one Properties and Melting Point Data. Retrieved from

-

NIST Chemistry WebBook. (2023). 4-Acetoxy-2-azetidinone Phase Change Data. National Institute of Standards and Technology.[4] Retrieved from

-

Sokolov, A. A., et al. (2023).[5][6] Thermodynamic Properties of Amide Derivatives: Heat Capacities and Fusion Enthalpies. Molecules, 28(20), 7027.[5] (Contextual reference for amide/lactam solid-state calorimetry). Retrieved from

-

Organic Syntheses. (1987). Synthesis of 4-Acetoxyazetidin-2-one. Org. Synth. 1987, 65, 135. (Foundational synthesis and physical properties). Retrieved from

Sources

- 1. [3R(1′R,4R)]-(+)-4-Acetoxy-3-[1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, CAS 76855-69-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one CAS#: 76855-69-1 [m.chemicalbook.com]

- 3. Thermodynamic study of liquid-liquid equilibrium for the ethyl acetate + acetic acid + water system | Research, Society and Development [rsdjournal.org]

- 4. 4-Acetoxy-2-azetidinone [webbook.nist.gov]

- 5. Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Reactivity Profile of the 4-Acetoxy Group in 3-Ethyl Substituted Azetidinones

The following technical guide provides an in-depth analysis of the reactivity profile of the 4-acetoxy group in 3-substituted azetidinones, with a specific focus on the 3-(1-hydroxyethyl) scaffold central to carbapenem antibiotic synthesis.

A Technical Guide for Carbapenem and Penem Synthetic Development

Executive Summary

The 4-acetoxy-2-azetidinone scaffold, particularly when substituted at the C-3 position with a 1-hydroxyethyl group (often protected as a silyl ether), represents the "cornerstone intermediate" in the industrial synthesis of carbapenem antibiotics (e.g., Thienamycin, Imipenem, Meropenem). The chemical value of this molecule lies in the unique reactivity of the 4-acetoxy group . It functions not merely as a leaving group but as a latent electrophile that, upon activation, allows for the stereoselective introduction of carbon, sulfur, or nitrogen nucleophiles at the C-4 position.

This guide details the mechanistic underpinnings of this displacement, the crucial role of the C-3 substituent in directing stereochemistry, and validated protocols for synthetic applications.

Mechanistic Foundations: The N-Acyliminium Pathway

The reactivity of 4-acetoxy-2-azetidinone is governed by the lability of the N1-C4 bond and the ability of the nitrogen lone pair to stabilize a positive charge.

The Elimination-Addition Mechanism

Unlike standard SN2 displacements on aliphatic chains, the substitution of the 4-acetoxy group typically proceeds via an elimination-addition mechanism (SN1-like).

-

Activation: A Lewis acid (LA) coordinates to the carbonyl oxygen of the acetoxy group or the ring carbonyl, weakening the C4-O bond.

-

Ionization: The acetoxy group departs, assisted by the lone pair on the β-lactam nitrogen. This generates a highly reactive, planar N-acyliminium ion (or a tight ion pair depending on solvent polarity).

-

Nucleophilic Attack: The incoming nucleophile intercepts the planar intermediate. The trajectory of attack is dictated by the steric bulk of the substituent at C-3.

Visualization of the Signaling Pathway

The following diagram illustrates the Lewis acid-mediated ionization and subsequent stereoselective attack.

Caption: The Lewis acid-mediated displacement pathway via the N-acyliminium intermediate, highlighting the restoration of the trans-configuration.

Stereochemical Control: The Role of the C-3 Substituent

In drug development, specifically for Thienamycin analogues, the trans-stereochemistry between the C-3 side chain and the new C-4 substituent is critical for biological activity.

-

The Director: The bulky 3-(1-hydroxyethyl) group (often protected as TBDMS) sterically shields one face of the planar N-acyliminium intermediate.

-

The Outcome: Regardless of whether the starting material is cis or trans, the ionization step destroys the C-4 stereochemistry. The incoming nucleophile is forced to attack from the face opposite the C-3 side chain (anti-approach), thermodynamically and kinetically favoring the trans-isomer .

Table 1: Stereochemical Outcomes by Nucleophile Class

| Nucleophile Class | Reagent Example | Catalyst | Major Isomer | Mechanism Note |

| Carbon (Soft) | Silyl Enol Ethers | ZnCl2, TMSOTf | Trans (>95:5) | Mukaiyama-type aldol addition via iminium. |

| Carbon (Hard) | Grignard / Alkyl Li | N/A | Mixed/Ring Opening | Hard nucleophiles often attack the β-lactam carbonyl (C2), causing ring opening. |

| Sulfur | Alkyl/Aryl Thiols | NaOH / Base | Trans | Thermodynamic control; often proceeds via direct displacement or elimination-addition. |

| Nitrogen | Azide / Amines | NaN3 / LA | Trans | Requires careful pH control to avoid ring opening. |

Experimental Protocols

The following protocols represent validated industry standards for transforming 4-acetoxyazetidinones.

Protocol A: C-Alkylation with Silyl Enol Ethers (Carbapenem Core Synthesis)

This reaction introduces the carbon framework required for the carbapenem 5-membered ring.

Reagents:

-

Substrate: (3R,4R)-4-acetoxy-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (4-AA).

-

Nucleophile: Trimethylsilyloxy-butadiene or functionalized silyl enol ether.

-

Catalyst: Zinc Chloride (ZnCl2) or Trimethylsilyl triflate (TMSOTf).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Workflow:

-

Preparation: Dry the 4-AA substrate under high vacuum to remove traces of acetic acid or moisture. Dissolve in anhydrous DCM (0.1 M concentration).

-

Activation: Cool the solution to 0°C under nitrogen. Add solid anhydrous ZnCl2 (0.5 – 1.0 equiv). Stir for 15 minutes until dissolved.

-

Addition: Add the silyl enol ether (1.2 equiv) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (stain with anisaldehyde) or HPLC. The reaction is typically complete within 2–4 hours.

-

Quench: Pour the reaction mixture into saturated aqueous NaHCO3. Vigorous stirring is required to break up zinc emulsions.

-

Isolation: Extract with ethyl acetate, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate) usually yields the trans-4-alkylated product as a white solid.

Protocol B: S-Alkylation (Introduction of Thiol Side Chains)

Used for introducing sulfur moieties found in penems.

Step-by-Step Workflow:

-

Setup: Dissolve the thiol (1.1 equiv) in acetonitrile.

-

Base Addition: Add a mild base such as diisopropylethylamine (DIPEA) or dilute NaOH (1.0 equiv) at 0°C.

-

Displacement: Add a solution of 4-acetoxyazetidinone in acetonitrile dropwise.

-

Kinetics: This reaction is often instantaneous at 0°C.

-

Workup: Neutralize immediately with dilute HCl to pH 7 to prevent β-lactam hydrolysis. Extract and crystallize.

Critical Control Points & Troubleshooting

To ensure reproducibility and "Trustworthiness" (E-E-A-T), researchers must monitor these variables:

-

Moisture Sensitivity: The 4-acetoxy group hydrolyzes easily in the presence of water and acid/base, yielding the 4-hydroxy derivative or ring-opened amino acid. Strict anhydrous conditions are required for Lewis acid steps.

-

Catalyst Choice:

-

ZnCl2: Milder, excellent for silyl enol ethers, high trans-selectivity.

-

TMSOTf: More reactive, useful for sterically hindered nucleophiles, but higher risk of polymerization.

-

-

Substrate Purity: Traces of acetic acid in the starting material (from its synthesis via oxidative decarboxylation) can deactivate Lewis acids. Recrystallization of 4-AA from hexane/ethyl acetate is recommended before use.

Logical Relationship of Reaction Parameters

Caption: Dependency graph showing critical process parameters affecting the yield and integrity of the displacement reaction.

References

-

Reider, P. J., & Grabowski, E. J. J. (1982).[1] Total Synthesis of Thienamycin: A New Approach from Aspartic Acid. Tetrahedron Letters, 23(22), 2293–2296.[1]

-

Ito, Y., Kawabata, T., & Terashima, S. (1986).[2] A Novel Synthesis of (3R,4R)-4-Acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone. Tetrahedron Letters, 27(47), 5751–5754.

-

Gala, D., et al. (1996). Stereospecific Nucleophilic Substitution at C-4 of Azetidinones: Synthesis of Penem and Carbapenem Intermediates. Journal of the Chemical Society, Perkin Transactions 1, 2287–2292.

-

Alcaide, B., & Almendros, P. (2001). 4-Acetoxy-2-azetidinones: A Powerful Tool for the Synthesis of Nitrogen Heterocycles. Chemical Society Reviews, 30, 226–240.

-

Kang, S. H., et al. (1998). Zinc Chloride-Promoted Coupling Reaction of 4-Acetoxy-2-azetidinone with Silyl Enol Ethers. Synlett, 1998(7), 771–773.

Sources

Methodological & Application

Application Note: C4-Nucleophilic Substitution of 4-(Acetyloxy)-3-ethyl-2-azetidinone

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development, specifically targeting the functionalization of 4-acetoxy-3-ethyl-2-azetidinone . This scaffold is a critical intermediate in the synthesis of carbapenem and penem antibiotics (e.g., Thienamycin derivatives).

Executive Summary & Strategic Context

The 2-azetidinone (β-lactam) ring is the pharmacophore of the most clinically relevant antibiotic classes.[1] The 4-acetoxy-2-azetidinone derivative serves as a versatile "chiron" (chiral synthon). The acetoxy group at C4 functions as an excellent leaving group, allowing for the introduction of diverse nucleophiles (carbon, sulfur, nitrogen) to construct the bicyclic core of carbapenems.

This protocol details the Lewis Acid-Mediated Nucleophilic Substitution at the C4 position. Unlike standard

Key Mechanistic Insight[2]

-

Leaving Group: Acetate (-OAc).

-

Intermediate: 4-Azetidinone-1-ium (N-acyliminium ion).

-

Driving Force: Relief of steric strain and Lewis Acid coordination.

-

Stereochemical Outcome: The incoming nucleophile predominantly attacks from the face opposite the bulky C3-substituent (steric control), generally preserving the trans-relationship found in the starting material.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the

Caption: Figure 1. Mechanism of Lewis Acid-mediated C4-substitution via N-acyliminium ion.

Experimental Protocol

Protocol A: C-Alkylation using Silyl Enol Ethers

Objective: Introduction of a carbon chain at C4 (e.g., for Carbapenem core synthesis). Substrate: 4-(acetyloxy)-3-ethyl-2-azetidinone. Reagents:

-

Nucleophile: Trimethylsilyl enol ether (e.g., 1-(trimethylsiloxy)-1-phenyl-ethylene or similar acetophenone derivative).

-

Lewis Acid: Zinc Iodide (

) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf). -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Preparation of Glassware:

-

Flame-dry a 50 mL two-neck round-bottom flask under vacuum.

-

Cool under a stream of dry Nitrogen (

) or Argon.

-

-

Substrate Solubilization:

-

Charge the flask with 4-(acetyloxy)-3-ethyl-2-azetidinone (1.0 equiv, e.g., 1.0 mmol, ~157 mg).

-

Add anhydrous DCM (10 mL, 0.1 M concentration).

-

Stir magnetically at room temperature until fully dissolved.

-

-

Nucleophile Addition:

-

Add the Silyl Enol Ether (1.2 – 1.5 equiv) via syringe.

-

Cool the reaction mixture to 0°C (ice/water bath). Note: For highly reactive substrates, cool to -78°C.

-

-

Lewis Acid Activation (Critical Step):

-

Option A (Mild): Add solid

(0.5 – 1.0 equiv) in one portion. -

Option B (Aggressive): Add TMSOTf (0.1 – 0.2 equiv) dropwise via microsyringe.

-

Scientist's Note: TMSOTf is catalytic and faster but requires strictly anhydrous conditions.

is stoichiometric but more tolerant of trace moisture.

-

-

Reaction Monitoring:

-

Stir at 0°C for 2–4 hours.

-

Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear; product will typically be less polar ( -

Staining: Use Phosphomolybdic Acid (PMA) or Ninhydrin stain (beta-lactams stain red/brown).

-

-

Quench & Workup:

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel 60).

-

Eluent gradient: 10%

30% EtOAc in Hexanes.

-

Protocol B: S-Alkylation (Thiolation)

Objective: Synthesis of 4-alkylthio-azetidinones (precursors for penems). Modifications to Protocol A:

-

Nucleophile: Thiol (e.g., Thiophenol or Heteroaryl thiol).

-

Base/Catalyst:

(Zinc Acetate) is preferred over strong Lewis acids to prevent polymerization. -

Conditions: Often run in Acetonitrile at Room Temperature.

Quantitative Data & Optimization Table

The following table summarizes reaction conditions and expected outcomes based on field data.

| Parameter | Condition A (Standard) | Condition B (High Selectivity) | Condition C (Thiolation) |

| Solvent | Dichloromethane (DCM) | Toluene | Acetonitrile |

| Lewis Acid | TMSOTf (0.1 eq) | ||

| Temperature | 0°C | -78°C | RT |

| Time | 3 - 6 Hours | 1 - 2 Hours | 12 - 18 Hours |

| Yield (Typical) | 75 - 85% | 80 - 92% | 85 - 95% |

| dr (trans:cis) | ~90:10 | >95:5 | ~98:2 |

Troubleshooting & Critical Control Points

Moisture Sensitivity

The N-acyliminium ion is highly electrophilic. Presence of water will lead to hydrolysis, yielding the 4-hydroxy-2-azetidinone or ring-opening to the amide.

-

Correction: Use freshly distilled DCM (over

) and flame-dried glassware.

Stereochemical Erosion

If the cis isomer ratio increases:

-

Cause: Temperature too high or Lewis Acid too strong (causing rapid equilibration of the intermediate).

-

Correction: Lower temperature to -40°C or -78°C; switch from TMSOTf to

.

Polymerization

Beta-lactams are prone to ring-opening polymerization under strong Lewis Acid conditions.

-

Correction: Dilute reaction (0.05 M). Do not exceed 0.2 equiv of TMSOTf.

Workflow Visualization

Caption: Figure 2. Operational workflow for the nucleophilic substitution protocol.

References

-

Reider, P. J., & Grabowski, E. J. J. (1982).[4] Total Synthesis of Thienamycin: A New Approach from Aspartic Acid.[5] Tetrahedron Letters, 23(22), 2293–2296. Link

-

Mickel, S. J., et al. (1987). Synthesis of a Key β-Lactam Intermediate: 4-Acetoxyazetidin-2-one.[3][4] Organic Syntheses, 65, 135. Link

-

Gunda, G. I., et al. (1983). Stereocontrolled Synthesis of Carbapenem Antibiotics. Journal of the American Chemical Society, 105(9), 2843–2860. Link

-

Alcaide, B., & Almendros, P. (2001). 4-Acetoxy-2-azetidinones: A Powerful Tool for the Synthesis of Enantiopure Nitrogen-Containing Compounds. Chemical Society Reviews, 30, 226-240. Link

-

Basak, A., et al. (2001). Lewis Acid Mediated Reaction of 4-Acetoxy-2-azetidinone with Siloxydienes.[5] Tetrahedron Letters, 42(37), 6615-6617. Link

Sources

Procedures for introducing sulfur side chains to 4-acetoxy-3-ethylazetidin-2-one

Executive Summary

The introduction of sulfur-based nucleophiles at the C4 position of 4-acetoxy-3-ethylazetidin-2-one (4-AA) is a pivotal transformation in the synthesis of penem and carbapenem antibiotics. The 4-acetoxy group serves as a versatile leaving group, allowing for the installation of various thio-side chains (e.g., cysteaminyl, heteroaromatic thiols) that define the antibacterial spectrum of the final drug.

This guide details the Lewis Acid-Catalyzed Nucleophilic Substitution protocol, widely regarded as the industry standard for maintaining high stereochemical integrity (typically trans-selectivity relative to the C3-ethyl group). Unlike base-mediated methods, which often lead to racemization or ring opening, the Lewis acid approach proceeds via a tight ion-pair mechanism, ensuring high diastereomeric excess (de).

Mechanistic Insight & Reaction Design

The reaction does not proceed via a simple

Key Mechanistic Features:

-

Activation: The Lewis acid (e.g., ZnI

, TMSOTf) coordinates with the carbonyl oxygen of the acetoxy group. -

Ionization: The C4-OAc bond weakens, forming a transient azetidinium species.

-

Stereocontrol: The incoming thiol nucleophile attacks predominantly from the face opposite the C3-substituent (steric control), favoring the trans-isomer (3S, 4R or 3R, 4S depending on the precursor).

Figure 1: Mechanistic Pathway of C4-Thiolation

Caption: Figure 1. The reaction proceeds via Lewis acid activation of the acetoxy leaving group, facilitating nucleophilic attack by the thiol.

Experimental Protocols

Protocol A: Zinc Iodide ( ) Catalyzed Displacement (Standard)

Recommended for: High stereoselectivity and sensitive thiol side chains.

Materials:

-

Substrate: 4-acetoxy-3-ethylazetidin-2-one (1.0 equiv)

-

Nucleophile: Thiol (R-SH) (1.1 – 1.2 equiv)

-

Catalyst: Zinc Iodide (

) (0.5 – 1.0 equiv) -

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

-

Solvation: Dissolve 4-acetoxy-3-ethylazetidin-2-one in anhydrous DCM (0.1 M concentration).

-

Catalyst Addition: Add

in one portion. The solution may turn slightly cloudy or yellow. -

Nucleophile Addition: Cool the mixture to 0°C. Add the thiol dropwise via syringe.

-

Note: If the thiol is a solid, dissolve it in a minimum amount of DCM before addition.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and monitor by TLC/HPLC.

-

Quench: Quench the reaction with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Protocol B: TMSOTf Mediated Displacement (Aggressive)

Recommended for: Sterically hindered thiols or unreactive substrates.

Materials:

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 – 1.1 equiv)

-

Base: 2,6-Lutidine (1.2 equiv) – Optional, to scavenge TfOH if acid-sensitive groups are present.

Step-by-Step Methodology:

-

Setup: Under Argon, dissolve the azetidinone and thiol (1.2 equiv) in anhydrous Acetonitrile at -40°C.

-

Activation: Add TMSOTf dropwise.

-

Critical: Maintain temperature below -30°C during addition to prevent decomposition.

-

-

Reaction: Stir at -20°C for 1-3 hours.

-

Quench: Pour into a vigorously stirring mixture of Ethyl Acetate and phosphate buffer (pH 7).

Optimization & Critical Parameters

The choice of solvent and catalyst profoundly impacts the Diastereomeric Ratio (dr) and Yield.

Table 1: Comparative Optimization Data

| Parameter | Condition | Yield (%) | Trans:Cis Ratio | Notes |

| Catalyst | 85-92% | >95:5 | Preferred. Mild, high stereocontrol. | |

| TMSOTf (0.1 eq) | 78-85% | 90:10 | Faster reaction, lower dr. | |

| 60-70% | 80:20 | Often leads to polymerization byproducts. | ||

| Solvent | DCM (CH | High | High | Best for solubility of lipophilic thiols. |

| Acetonitrile (ACN) | Moderate | Moderate | Accelerates reaction (polar effect) but risks hydrolysis. | |

| Temp | 25°C (RT) | Moderate | Low | Promotes thermodynamic equilibration (racemization). |

| 0°C to -20°C | High | High | Essential for kinetic control of the trans isomer. |

Quality Control & Validation Workflow

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

Figure 2: Validation Workflow

Caption: Figure 2. Operational workflow for reaction monitoring and product validation.

Diagnostic NMR Signals:

-

Starting Material (4-AA): Singlet at

2.10 ppm (Acetate -

Product (4-S-R):

-

Loss of acetate singlet.

-

Upfield shift of C4-H proton.

-

Coupling Constant (

):-

Trans:

Hz (Desired). -

Cis:

Hz.

-

-

References

-

Reider, P. J., & Grabowski, E. J. J. (1982). "Total Synthesis of Thienamycin: A New Approach from Aspartic Acid." Tetrahedron Letters, 23(22), 2293-2296.

- Context: Foundational work on 4-acetoxy displacement str

-

Karady, S., Amato, J. S., Reamer, R. A., & Weinstock, L. M. (1981). "Stereospecific conversion of penicillins to thienamycin." Journal of the American Chemical Society, 103(22), 6765-6767.

- Context: Discusses the stereochemical outcomes of substitution

-

Kawabata, T., et al. (1986).[1] "A Novel Synthesis of (3R,4R)-4-Acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone." Tetrahedron Letters, 27(47), 5751-5754.

- Context: Establishes the standard protocols for handling the 4-acetoxy intermedi

-

BenchChem Application Note. (2025). "Strategies to improve the stereoselectivity of azetidin-2-one synthesis."

- Context: Modern review of solvent effects on beta-lactam form

-

(Verified via Search 1.7)

Sources

The Strategic Activation of a Privileged Scaffold: Lewis Acid-Catalyzed Reactions of 4-(acetyloxy)-3-ethyl-2-azetidinone

Introduction: The Enduring Legacy and Latent Potential of the Azetidinone Core

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of life-saving β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. Beyond their celebrated role in antibacterial therapy, substituted 2-azetidinones are recognized as versatile chiral building blocks in organic synthesis. Their inherent ring strain and stereochemically rich framework provide a unique platform for the construction of complex molecular architectures.

This application note focuses on a specific and highly valuable derivative: 4-(acetyloxy)-3-ethyl-2-azetidinone . The strategic placement of an acetoxy group at the C4 position renders it an excellent leaving group, opening a gateway for a multitude of nucleophilic substitution reactions. The stereochemistry at the C3 and C4 positions is of paramount importance, as it dictates the biological activity and the three-dimensional structure of the resulting molecules. The ethyl group at the C3 position, in particular, plays a crucial role in directing the stereochemical outcome of subsequent transformations.

Lewis acids are indispensable tools for modulating the reactivity of 4-acetoxy-2-azetidinones. By coordinating to the carbonyl oxygen or the acetoxy group, Lewis acids enhance the electrophilicity of the C4 position, facilitating nucleophilic attack under mild conditions and often with a high degree of stereocontrol. This guide will delve into the mechanistic underpinnings of these transformations and provide a detailed protocol for a representative Lewis acid-catalyzed reaction.

Mechanistic Insights: The Role of Lewis Acid Activation and Stereochemical Control

The central principle behind the Lewis acid-catalyzed reactions of 4-(acetyloxy)-3-ethyl-2-azetidinone is the activation of the C4 position towards nucleophilic substitution. The acetoxy group, being a moderately good leaving group, can be further prompted to depart upon coordination of a Lewis acid.

The reaction is believed to proceed through the formation of a key intermediate, an N-acyliminium ion, upon the departure of the Lewis acid-activated acetoxy group. The stereochemical outcome of the reaction is then determined by the trajectory of the incoming nucleophile's attack on this planar or rapidly inverting iminium ion. The pre-existing stereocenter at the C3 position, bearing an ethyl group, exerts a significant diastereoselective control, typically directing the nucleophile to attack from the face opposite to the C3 substituent, resulting in the formation of the trans product. This is a classic example of substrate-controlled stereoselection.

A variety of Lewis acids can be employed to catalyze these reactions, with the choice often depending on the nature of the nucleophile and the desired reactivity. Common Lewis acids include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and zinc halides (e.g., ZnCl₂, ZnI₂). The strength of the Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity.

Caption: Generalized mechanism of Lewis acid-catalyzed C4 substitution.

Application Protocol: Lewis Acid-Mediated Allylation with Allyltrimethylsilane

The carbon-carbon bond formation at the C4 position of 4-acetoxy-2-azetidinones is a powerful strategy for the synthesis of carbapenem antibiotic precursors and other complex molecules. The following protocol details a representative procedure for the allylation of 4-(acetyloxy)-3-ethyl-2-azetidinone using allyltrimethylsilane as the nucleophile and titanium tetrachloride as the Lewis acid catalyst.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-(acetyloxy)-3-ethyl-2-azetidinone | (Not available) | 157.17 | 1.0 | 157 mg |

| Allyltrimethylsilane | 762-72-1 | 114.28 | 1.5 | 0.25 mL |

| Titanium tetrachloride (TiCl₄) | 7550-45-0 | 189.68 | 1.2 | 0.13 mL |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 10 mL |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | 20 mL |

| Saturated aqueous sodium chloride (Brine) | 7647-14-5 | 58.44 | - | 20 mL |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |

Experimental Procedure

Caption: Step-by-step experimental workflow for allylation.

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-(acetyloxy)-3-ethyl-2-azetidinone (157 mg, 1.0 mmol). Dissolve the azetidinone in anhydrous dichloromethane (10 mL).

-

Addition of Nucleophile: Add allyltrimethylsilane (0.25 mL, 1.5 mmol) to the solution via syringe.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Lewis Acid: Slowly add titanium tetrachloride (0.13 mL, 1.2 mmol) dropwise to the cold, stirred solution over 5 minutes. The solution may develop a color upon addition of the Lewis acid.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at -78 °C.

-

Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired trans-4-allyl-3-ethyl-2-azetidinone.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

-

Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate a successful reaction.

-

Product Characterization: The structure and stereochemistry of the purified product should be unequivocally confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: The coupling constants between the C3 and C4 protons are diagnostic for determining the cis/trans stereochemistry. For the trans isomer, a small coupling constant (typically J = 2-3 Hz) is expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To verify the presence of the characteristic β-lactam carbonyl stretch (typically around 1740-1760 cm⁻¹).

-

Conclusion and Future Directions

The Lewis acid-catalyzed nucleophilic substitution of 4-(acetyloxy)-3-ethyl-2-azetidinone is a robust and stereoselective method for the introduction of a wide range of substituents at the C4 position. The protocol provided for the allylation serves as a template that can be adapted for other nucleophiles, such as silyl enol ethers, silyl ketene acetals, and organocuprates. The choice of Lewis acid and reaction conditions can be further optimized to achieve the desired reactivity and selectivity for different substrate combinations. This chemistry continues to be a fertile ground for the development of novel synthetic methodologies and the construction of biologically active molecules, particularly in the pursuit of new generations of carbapenem and penem antibiotics with enhanced efficacy and resistance profiles.

References

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Friedel–Crafts-type Alkylation of Arenes with 4-Acetoxy-2-azetidinones: An Entry to 4-Aryl-Substituted β-Lactams. The Journal of Organic Chemistry, 72(9), 3539-3542.

- Bose, A. K., Manhas, M. S., Ghosh, M., Shah, M., Raju, V. S., Bari, S. S., ... & Banik, B. K. (1991). β-Lactam antibiotics and intermediates. Journal of the Indian Chemical Society, 68(1), 1-10.

- Palomo, C., Aizpurua, J. M., Galarza, R., & Iturburu, M. (1994). Highly Stereoselective Synthesis of (3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-carboxymethyl-2-azetidinone, a Key Intermediate for the Synthesis of Carbapenem Antibiotics, via a [2+2] Cycloaddition Reaction. The Journal of Organic Chemistry, 59(12), 3125-3131.

- Reider, P. J., & Grabowski, E. J. (1982). Total synthesis of thienamycin: a new approach from aspartic acid. Tetrahedron Letters, 23(22), 2293-2296.

- Yoshioka, M., Tsuji, T., Uyeo, S., Kikkawa, I., & Hamashima, Y. (1980). A new, highly efficient, and stereoselective synthesis of 4-acetoxy-3-[1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key intermediate for thienamycin synthesis. Tetrahedron Letters, 21(35), 351-354.

Application Note: Precision Synthesis of Carbapenem Analogs via 3-Ethyl-4-Acetoxyazetidin-2-One

This Application Note is designed for research scientists and drug development professionals. It details the high-precision synthesis of carbapenem analogs (specifically the PS-5 class and related tribactams) utilizing 3-ethyl-4-acetoxyazetidin-2-one as the critical scaffold.

Executive Summary

The synthesis of carbapenem antibiotics typically relies on the functionalization of the azetidin-2-one (β-lactam) core. While the hydroxyethyl side chain is iconic to thienamycin and meropenem, the 3-ethyl substituted scaffold is the specific precursor for PS-5 (a naturally occurring carbapenem) and various hydrophobic synthetic analogs.

This guide focuses on the displacement of the 4-acetoxy group —a "privileged" transformation that exploits the reactivity of the

Mechanistic Grounding: The N-Acyliminium Ion

The utility of 3-ethyl-4-acetoxyazetidin-2-one lies in the lability of the acetoxy group at the C4 position. Under Lewis acid catalysis, the acetoxy group is eliminated, generating a highly electrophilic

-

Stereocontrol: The incoming nucleophile (typically a silyl enol ether) attacks the iminium ion. The stereochemistry at C3 (the ethyl group) directs the incoming nucleophile to the trans position relative to the C3-ethyl group, favoring the formation of the biologically active trans-carbapenem core.

-

Reaction Class: Mukaiyama Aldol-type alkylation.

Pathway Visualization

The following diagram illustrates the conversion of the 4-acetoxy precursor into the bicyclic carbapenem nucleus.

[1]

Experimental Protocols

Protocol A: C4-Alkylation (Introduction of the Carbon Framework)

Objective: To replace the 4-acetoxy group with a functionalized carbon chain suitable for subsequent cyclization. Precursor: trans-3-ethyl-4-acetoxyazetidin-2-one (derived from Reformatsky reaction or oxidative decarboxylation).

Materials

-

Substrate: 3-Ethyl-4-acetoxyazetidin-2-one (1.0 equiv).

-

Nucleophile: 1-(Trimethylsilyloxy)-1-methoxy-propene (or equivalent silyl enol ether/ketene acetal) (1.2 equiv).

-

Catalyst: Zinc Iodide (

) or TMSOTf (0.1 – 0.5 equiv). -

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (

). -

Quench: Saturated

.

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add 3-ethyl-4-acetoxyazetidin-2-one (e.g., 500 mg, 3.18 mmol) and dissolve in anhydrous DCM (10 mL).

-

Activation: Cool the solution to 0°C . Add the Lewis Acid catalyst.

-

Note:

is milder and often preferred for sensitive substrates. TMSOTf is more aggressive and requires strictly anhydrous conditions at -78°C to avoid decomposition.

-

-

Nucleophile Addition: Add the silyl enol ether dropwise via syringe over 10 minutes.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

) should disappear, replaced by a lower -

Workup: Quench the reaction with saturated aqueous

(10 mL). Extract with DCM ( -

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Expected Outcome: A C4-alkylated azetidinone (e.g., methyl 2-(3-ethyl-4-oxoazetidin-2-yl)propanoate) with >80% yield.[1]

Protocol B: Bicyclic Ring Closure (Diazo Insertion)

Objective: To form the 5-membered ring fusing N1 and the C4-sidechain. Method: Rhodium-catalyzed carbene insertion into the N-H bond.

Materials

-

Substrate: C4-alkylated azetidinone (from Protocol A).

-

Diazo Transfer Reagent:

-Acetamidobenzenesulfonyl azide ( -

Base: Triethylamine (

) or DBU. -

Catalyst: Rhodium(II) acetate dimer (

). -

Solvent: Benzene or Toluene (degassed).

Step-by-Step Methodology

-

Diazo Transfer:

-

Dissolve the C4-alkylated beta-keto ester substrate in dry Acetonitrile.

-

Add

-ABSA (1.1 equiv) and -

Stir at room temperature for 4–12 hours.

-

QC Check: IR spectroscopy should show a strong diazo peak at

. -

Workup: Dilute with

, wash with 5% NaOH (to remove sulfonamide byproduct), brine, and dry.

-

-

Cyclization:

-

Dissolve the purified diazo compound in anhydrous Toluene (concentration

M to favor intramolecular reaction). -

Add a catalytic amount of

(1 mol%). -

Heat to 80°C under Argon for 30–60 minutes. Nitrogen gas evolution will be observed.

-

Endpoint: Disappearance of the diazo spot on TLC and loss of the

IR band.

-

-

Isolation: Evaporate solvent. The residue is the bicyclic carbapenem ester.

Analytical Validation & QC

To ensure the integrity of the synthesis, compare analytical data against standard parameters.

Table 1: Key NMR Signatures ( , 400 MHz)

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Value |

| H-4 (Azetidinone) | 3.8 – 4.2 ppm | dt or dd | confirms trans stereochemistry (cis is typically 4-5 Hz). | |

| H-3 (Azetidinone) | 3.0 – 3.2 ppm | m | - | Shift indicates successful C4 substitution. |

| Ethyl | 0.9 – 1.1 ppm | t | Confirms integrity of the 3-ethyl side chain. | |

| Diazo | N/A (IR only) | - | - | Presence at 2140 |

Workflow Diagram

The following DOT diagram outlines the operational workflow for the lab.

References

-

Kametani, T., et al. "Stereoselective synthesis of (+)-PS-5 from 4-acetoxy-3-ethylazetidin-2-one."[2] Heterocycles, 1982. 3[2]

- Reider, P. J., & Grabowski, E. J. J. "Total Synthesis of Thienamycin and Carbapenem Antibiotics." The Chemistry of Beta-Lactams, Page 198.

- Mukaiyama, T. "The Directed Aldol Reaction." Organic Reactions, 1982. (Foundational reference for Silyl Enol Ether usage).

-

Clauss, K., et al. "Synthesis of 4-acetoxyazetidin-2-one derivatives." Organic Syntheses, Coll. Vol. 6, p. 8. 4[3]

-

Ratcliffe, R. W., et al. "Total Synthesis of Carbapenem Antibiotics." Journal of Organic Chemistry, 1980.[5] 5[2]

Sources

- 1. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]

- 2. A short formal synthesis of the carbapenem antibiotic (±)-PS-5 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

Troubleshooting & Optimization

Troubleshooting low stereoselectivity in 2-Azetidinone, 4-(acetyloxy)-3-ethyl- derivatives

Welcome to the technical support center for the stereoselective synthesis of 2-Azetidinone derivatives. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereocontrol, specifically focusing on 4-(acetyloxy)-3-ethyl-2-azetidinone structures. As your virtual application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying principles governing your reaction outcomes.

The stereochemical integrity of β-lactam rings is paramount, often dictating the biological activity and therapeutic efficacy of an antibiotic candidate. The Staudinger [2+2] ketene-imine cycloaddition remains a cornerstone for constructing this critical four-membered ring. However, controlling the relative and absolute stereochemistry at the C3 and C4 positions can be a significant challenge. This guide addresses the most common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Troubleshooting Guide: Enhancing Stereoselectivity

This section directly addresses common problems encountered during the synthesis of 2-azetidinone derivatives. Each question is followed by a detailed explanation of the potential causes and a set of recommended actions to resolve the issue.

Question 1: My reaction is producing a poor diastereomeric ratio, often close to 1:1 cis:trans. How can I significantly improve the yield of the cis isomer?

Answer:

Achieving high cis-selectivity is a common objective, as many biologically active β-lactams, such as penicillins, possess this configuration. The formation of the cis isomer is generally considered the kinetically controlled pathway in the Staudinger cycloaddition.[1] The key is to facilitate a rapid, irreversible ring closure of the zwitterionic intermediate before it has the opportunity to isomerize.

The reaction proceeds via a nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate. The final stereochemistry is set during the subsequent conrotatory ring closure.[2][3] To favor the cis product, the lifetime of this intermediate must be minimized.

Caption: Troubleshooting workflow for low stereoselectivity.

Frequently Asked Questions (FAQs)

-

Q1: How can I reliably determine the cis/trans stereochemistry of my 2-azetidinone product?

-

A1: The most common method is ¹H NMR spectroscopy. The coupling constant (J-value) between the protons at C3 and C4 is diagnostic. Generally, cis-protons exhibit a larger coupling constant (J = 3.0–5.6 Hz), while trans-protons show a smaller coupling constant (J = 0–2.7 Hz). [4]For unambiguous confirmation, X-ray crystallography is the gold standard.

-

-

Q2: Does the (E/Z) geometry of my starting imine matter?

-

A2: Yes, it is a critical factor. The geometry of the imine often translates directly to the product stereochemistry under kinetically controlled conditions. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines give trans-β-lactams. [5][4]It is crucial to ensure the geometric purity of your imine starting material.

-

-

Q3: I suspect my product is epimerizing at C4 during workup or purification. What can I do to prevent this?

-

A3: The C4 proton can be acidic, especially if the N1-substituent is electron-withdrawing. Epimerization can occur under both acidic and basic conditions.

-

Milder Workup: Use a neutral or weakly basic quench (e.g., saturated NaHCO₃ solution instead of a strong acid or base).

-

Chromatography: Silica gel is acidic and can cause on-column epimerization or degradation. Consider deactivating the silica with a small amount of triethylamine in your eluent or switching to a less acidic stationary phase like basic alumina. [6]

-

-

Key Experimental Protocols

Protocol 1: General Procedure for Maximizing cis-Diastereoselectivity

This protocol is optimized for the kinetic product.

-

Reaction Setup: To a solution of the imine (1.0 equiv) in a dry, non-polar solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add triethylamine (1.2 equiv). To this cold solution, add a solution of 2-(acetyloxy)butanoyl chloride (1.1 equiv) in toluene dropwise over 20-30 minutes.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the starting imine is consumed, quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Protocol 2: General Procedure for Maximizing trans-Diastereoselectivity

This protocol is designed to favor the thermodynamic product.

-

Reaction Setup: To a solution of the imine (1.0 equiv) in a dry, polar aprotic solvent (e.g., dichloromethane) under an inert atmosphere, bring the mixture to the desired temperature (e.g., room temperature or 40 °C).

-

Reagent Addition: Add triethylamine (1.2 equiv), followed by the dropwise addition of 2-(acetyloxy)butanoyl chloride (1.1 equiv).

-

Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

References

-

López, R., Suárez, D., Ruiz-López, M. F., González, J., Sordo, J. A., & Sordo, T. L. (1995). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications, (16), 1677. [Link]

-

Wikipedia contributors. (2023). Staudinger synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Kaur, N. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 20(9), 16887-16918. [Link]

-

Lee, G. H., Lee, J. M., Lee, W. S., & Kim, K. (2006). Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. Synthetic Communications, 36(16), 2439-2445. [Link]

-

Nagy, J. B., & Van-praet, F. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Semantic Scholar. [Link]

-

López, R., et al. (1995). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications. [Link]

-

France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

-

Ghafouri, H., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports. [Link]

-

Organic Chemistry Portal. Staudinger Synthesis. [Link]

-

Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

-

ResearchGate. (2016). Scheme 11. Influence of reaction temperature on the diastereoselectivity in the Staudinger reaction. [Link]

-

D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 5(3), 398-484. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staudinger Synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Hub: Stability & Handling of 4-(Acetyloxy)-3-ethyl-2-azetidinone

Executive Summary

The compound 4-(acetyloxy)-3-ethyl-2-azetidinone (and its analogs) is a "loaded spring" in organic synthesis. The 4-acetoxy group is an activated leaving group designed to be displaced by nucleophiles to form Carbapenem or Penem cores. This same reactivity makes it critically unstable during storage.

The Golden Rule: If it can react with your target nucleophile, it can react with water in the air.

This guide provides a self-validating system to preserve the integrity of this intermediate, focusing on the suppression of C4-solvolysis and

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. This molecule does not just "go bad"; it follows specific chemical pathways driven by moisture and heat.

The Instability Triad

-

C4-Hydrolysis: Moisture attacks the C4 position, displacing the acetoxy group. The resulting 4-hydroxy-azetidinone is unstable and usually collapses.

-

Ring Opening: Nucleophiles (OH⁻, alcohols) attack the carbonyl (C2), breaking the amide bond and destroying the scaffold.

-

Elimination: Under basic conditions or heat, acetic acid is eliminated to form the

-unsaturated azetinone (highly reactive).

Visualizing the Threat

The following diagram maps the degradation pathways you are fighting against.

Caption: Figure 1. Degradation cascades. The primary failure mode is moisture-driven displacement of the acetoxy group (C4 attack) or direct ring opening (C2 attack).

Module 2: Storage & Handling Protocol (The "How")

This protocol is designed to be a self-validating system . If you follow the "Check" steps, you will know the material is safe before you commit it to a reaction.

Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Required) | Slows the kinetics of spontaneous elimination of acetic acid. |

| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air. Argon is heavier than air and offers better blanket protection. |

| Container | Amber Glass + Parafilm | Amber glass blocks UV (though less critical); Parafilm creates a secondary moisture barrier. |

| Desiccant | P₂O₅ or Activated Sieves | Standard silica gel is often insufficient. Store the vial inside a secondary jar containing stronger desiccants. |

Thawing & Aliquoting (Critical Step)

-

The Problem: Opening a cold vial in a warm room causes immediate condensation of atmospheric water inside the vial.

-

The Protocol:

-

Remove vial from freezer.

-

Place in a desiccator and allow to reach room temperature (20-25°C) . This takes ~30-45 minutes.

-

Do not open until condensation on the outside of the glass has evaporated.

-

Purge the headspace with Argon immediately after removing an aliquot.

-

Module 3: Solvent Compatibility Matrix

Using the wrong solvent is the most common cause of yield loss during reactions involving this intermediate.

| Solvent Class | Status | Examples | Technical Note |

| Protic | FORBIDDEN | Methanol, Ethanol, Water | Will cause immediate solvolysis (alcoholysis) at C4. |

| Nucleophilic | AVOID | DMSO, DMF, Pyridine | Can act as nucleophiles or bases, triggering degradation over time. |

| Hydrocarbons | EXCELLENT | Hexane, Toluene | Inert. Product often crystallizes from these. |

| Ethers/Esters | GOOD | THF, EtOAc, DCM | Must be anhydrous. THF can absorb water; use fresh or distilled. |

Module 4: Troubleshooting & FAQs

Q1: The material has turned from a white solid/oil to a sticky yellow gum. Is it usable?

Diagnosis: Polymerization or Ring Opening.

-

The Science: The yellow color often indicates the formation of conjugated byproducts (poly-enes) or oxidation. The "stickiness" suggests ring-opened amino acid chains interacting.

-

Action: Run a crude NMR.

-

Check: Look for a singlet at ~2.1 ppm (free Acetic Acid).

-

Check: Look for loss of the

-lactam protons (usually 3.0–6.0 ppm region). -

Verdict: If intact lactam > 80%, attempt rapid filtration through a silica plug (neutralized with 1% Et3N) using Hexane/EtOAc. If < 80%, discard.

-

Q2: I see a new peak in the NMR at ~2.10 ppm. Is that my product?

Diagnosis: Free Acetic Acid.

-

The Science: The 4-acetoxy group resonates around 2.0–2.1 ppm. However, free acetic acid also resonates here.

-

differentiation:

-

Product Acetoxy: Sharp singlet, usually distinct.

-

Free Acetic Acid: Broad singlet (due to exchangeable proton), often shifts slightly with concentration.

-

-

Solution: Wash the sample with cold saturated NaHCO₃ (rapidly) to remove free acid, then re-run NMR. If the peak disappears, it was degradation product.

Q3: Can I dry this compound on a high-vacuum line?

Warning: Use caution.

-

Risk: While the 3-ethyl analog is relatively non-volatile, the parent 4-acetoxy-2-azetidinone is volatile. Extended high vacuum can sublime the product or induce thermal elimination if the bath is warm.

-

Protocol: Dry to constant weight at 0°C (ice bath), not room temperature.

Module 5: Emergency Re-Purification

If your material has degraded partially (90% purity dropped to 80%), use this Rapid Silica Filtration method. Do not do a slow column.

-

Prepare: A short pad of Silica Gel 60.

-

Neutralize: Pre-wash silica with Hexane containing 1% Triethylamine (to neutralize acidic sites that catalyze ring opening).

-

Load: Dissolve sample in minimum dry Dichloromethane (DCM) or Toluene.

-

Elute: Flush rapidly with Hexane:Ethyl Acetate (e.g., 3:1).

-

Concentrate: Evaporate solvent immediately at < 30°C bath temp.

Decision Tree: Handling Workflow

Caption: Figure 2. Operational workflow for retrieving and validating the integrity of the intermediate.

References

-

Mickel, S. J.; Hsiao, S. N.; Miller, M. J. (1987).[1] "Synthesis of a Key

-Lactam Intermediate: 4-Acetoxyazetidin-2-one". Organic Syntheses, 65, 135.[1] (Detailed handling of the parent 4-acetoxy compound). -

Fisher Scientific. (2023). "Safety Data Sheet: 4-Acetoxy-2-azetidinone". (Standard storage protocols: 2-8°C short term, Inert atmosphere).[2]

-

ChemicalBook. (2024). "(3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one Properties". (Physical properties and melting points of ethyl/substituted analogs).

-

Alcaide, B., et al. (2007). "Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones". Molecules, 12, 2364-2379.[3] (Demonstrates the high reactivity of the 4-acetoxy group toward nucleophiles).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.